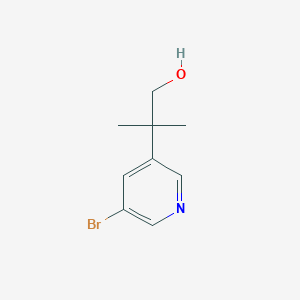
N-(2-phenylethyl)oxolan-3-amine hydrochloride
Overview
Description
“N-(2-phenylethyl)oxolan-3-amine hydrochloride” is a chemical compound with the CAS Number: 1375989-93-7 . It has a molecular weight of 227.73 . The compound is also known as BRL-37344 and is a selective beta-3 adrenergic receptor agonist.
Molecular Structure Analysis
The InChI code for “N-(2-phenylethyl)oxolan-3-amine hydrochloride” is 1S/C12H17NO.ClH/c1-2-4-11(5-3-1)6-8-13-12-7-9-14-10-12;/h1-5,12-13H,6-10H2;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“N-(2-phenylethyl)oxolan-3-amine hydrochloride” is a powder that is stored at room temperature .Scientific Research Applications
Advanced Oxidation Processes for Degradation
Nitrogen-containing compounds, including aromatic and aliphatic amines, are widely used across several industries but are resistant to conventional degradation processes. Advanced oxidation processes (AOPs) have been shown to effectively mineralize these compounds, improving the efficacy of treatment schemes. The degradation of amines is highly pH-sensitive, and AOPs like ozonation and Fenton processes have been observed to be highly reactive towards most amines, dyes, and pesticides. This indicates a potential application in environmental remediation and treatment of industrial effluents containing similar nitrogen-containing compounds (Bhat & Gogate, 2021).
Bio-inspired Adhesives
Studies on bio-inspired adhesive materials, such as catechol-conjugated chitosan, have demonstrated the significance of nitrogen-containing functional groups in developing wet-resistant adhesives for biomedical applications. Inspired by the robust adhesion of mussel adhesive proteins, which contain significant amounts of amino acids with catechol, primary amines, and secondary amines, researchers have developed chitosan-catechol. This compound exhibits excellent hemostatic ability and tissue adhesion, highlighting its potential in wound healing, tissue sealants, and hemostatic materials (Ryu, Hong, & Lee, 2015).
Analytical Methods for Biogenic Amines in Foods
The determination of biogenic amines in foods is crucial due to their toxicity and role as freshness/spoilage indicators. Various chromatographic methods, including high-performance liquid chromatography (HPLC), have been developed for the quantitative determination of these amines. This underscores the importance of nitrogen-containing compounds in food safety and public health, indicating a potential application in the food industry and regulatory settings (Önal, 2007).
Catabolism in Microorganisms
Research on the catabolism of biogenic amines by Pseudomonas species has provided insights into the metabolic pathways that degrade nitrogen-containing compounds. This knowledge has enabled the design of genetically manipulated microbes for biotechnological applications, such as the bioremediation of environments contaminated with biogenic amines and related nitrogen-containing compounds (Luengo & Olivera, 2020).
properties
IUPAC Name |
N-(2-phenylethyl)oxolan-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-2-4-11(5-3-1)6-8-13-12-7-9-14-10-12;/h1-5,12-13H,6-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSMALLDUVENEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1NCCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenylethyl)oxolan-3-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Butanone, 1-[1,1'-biphenyl]-4-yl-](/img/structure/B1377226.png)




![6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-amine](/img/structure/B1377238.png)
![3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1377239.png)


